2-Piperidinemethanol, 6-dodecyl-3-(phenylmethoxy)-, (2S,3R,6R)-
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Overview
Description
2-Piperidinemethanol, 6-dodecyl-3-(phenylmethoxy)-, (2S,3R,6R)- is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinemethanol, 6-dodecyl-3-(phenylmethoxy)-, (2S,3R,6R)- typically involves multi-step organic reactions. One common approach is the alkylation of piperidine derivatives followed by the introduction of the phenylmethoxy group. The stereochemistry is controlled through chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to maintain the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the phenylmethoxy group, yielding simpler derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Simplified piperidine derivatives.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Material Science: In the development of novel polymers and materials with specific properties.
Biological Studies: As a tool for studying receptor interactions and enzyme mechanisms.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group may enhance binding affinity, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidinemethanol, 6-dodecyl-3-(methoxy)-, (2S,3R,6R)-
- 2-Piperidinemethanol, 6-dodecyl-3-(ethoxy)-, (2S,3R,6R)-
Uniqueness
The presence of the phenylmethoxy group in 2-Piperidinemethanol, 6-dodecyl-3-(phenylmethoxy)-, (2S,3R,6R)- distinguishes it from similar compounds, potentially offering unique binding properties and reactivity.
Properties
CAS No. |
849428-89-3 |
---|---|
Molecular Formula |
C25H43NO2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
[(2S,3R,6R)-6-dodecyl-3-phenylmethoxypiperidin-2-yl]methanol |
InChI |
InChI=1S/C25H43NO2/c1-2-3-4-5-6-7-8-9-10-14-17-23-18-19-25(24(20-27)26-23)28-21-22-15-12-11-13-16-22/h11-13,15-16,23-27H,2-10,14,17-21H2,1H3/t23-,24+,25-/m1/s1 |
InChI Key |
SKDKFAZRIDRPCO-DSNGMDLFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(C(N1)CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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